2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid
Description
Properties
IUPAC Name |
2-[(2,5-dimethyl-3-nitrophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-9-7-13(17(20)21)10(2)14(8-9)24(22,23)16-12-6-4-3-5-11(12)15(18)19/h3-8,16H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYARIPLCEUAFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188553 | |
| Record name | 2-[[(2,5-Dimethyl-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329905-80-8 | |
| Record name | 2-[[(2,5-Dimethyl-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329905-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2,5-Dimethyl-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid typically involves a multi-step process. One common synthetic route includes the nitration of 2,5-dimethylbenzenesulfonamide followed by the coupling of the resulting nitro compound with benzoic acid under specific reaction conditions . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.
Medicine: Research into its potential therapeutic applications, including its role as an antibacterial agent, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .
Comparison with Similar Compounds
Structural and Functional Analogues
The following sulfonamide derivatives share structural similarities but differ in substituents, impacting their physicochemical properties and biological applications:
Key Differences in Substituents and Activity
Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) and methyl (-CH₃) groups in the target compound enhance its electron-withdrawing properties, increasing the acidity of the benzoic acid moiety. This may improve binding affinity to ion channels or receptors .
Biological Activity: The dimethyl-nitro derivative’s dual functionality (ion channel inhibition and antibody interaction) distinguishes it from dichloro and bromo analogs, which are primarily studied for antimicrobial or structural properties . Dichloro derivatives, such as C₁₁H₁₃Cl₂NO₄S, are linked to sulfonamide antibiotics, suggesting broader antimicrobial applications .
Solubility and Stability :
Research Findings
- Target Compound : Demonstrated efficacy in disrupting calcium ion channels in neuronal cells (IC₅₀ = 12 µM) and enhancing antibody-antigen binding by 40% in ELISA assays .
- Dichloro Analog : Crystallographic studies reveal a planar sulfonamide group with hydrogen-bonding networks, suggesting stable interactions with bacterial dihydropteroate synthase (DHPS)—a common antibiotic target .
- Bromo Analog: Limited activity data exist, but its larger atomic radius may sterically hinder binding compared to smaller nitro or chloro groups .
Biological Activity
2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid, a compound with the molecular formula C₁₅H₁₄N₂O₆S, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₁₅H₁₄N₂O₆S
- Average Mass : 350.35 g/mol
- Chemical Structure : The compound features a sulfonamide group attached to a benzoic acid derivative, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis and repair .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens, possibly through disruption of bacterial cell wall synthesis or interference with metabolic functions .
Biological Activity Data
| Activity Type | Target/Effect | IC50 Value (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase | 7 | |
| Antimicrobial | Various Bacterial Strains | Not specified | |
| Cytotoxicity | Cancer Cell Lines | Not specified |
Case Studies and Research Findings
-
Inhibition of Leishmania Infantum :
A study focused on novel diarylsulfonamide compounds indicated that derivatives similar to this compound showed promising activity against Leishmania infantum amastigotes. The mechanism involved disrupting the parasite's metabolic pathways, suggesting potential as an antileishmanial agent . -
Tuberculosis Research :
Another investigation highlighted the potential of substituted benzoic acid derivatives as inhibitors for Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). The study demonstrated that structural modifications could enhance inhibitory activity, indicating a pathway for developing effective anti-TB agents . -
Antimicrobial Properties :
Research into the antimicrobial efficacy of various sulfonamide derivatives suggested that compounds with similar structures to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the nitro group in enhancing antibacterial activity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(2,5-dimethyl-3-nitrobenzenesulfonamido)benzoic acid, and how can key intermediates be characterized?
- Methodological Answer : Synthesis typically involves sulfonylation of a benzoic acid derivative using 2,5-dimethyl-3-nitrobenzenesulfonyl chloride. Key intermediates, such as the sulfonamide precursor, can be isolated via column chromatography and characterized using ¹H/¹³C NMR to confirm regioselectivity and purity. For example, analogous sulfonamide syntheses highlight the importance of optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions like over-nitration .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : A combination of FT-IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), NMR (¹H for aromatic proton splitting patterns, ¹³C for carbonyl and sulfonamide carbon identification), and high-resolution mass spectrometry (HRMS) is recommended. For nitro-group verification, UV-Vis spectroscopy can detect π→π* transitions in the nitro-aromatic system .
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of sulfonamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for validating computational models. For instance, in related sulfonamides, crystallography revealed deviations in sulfonamide torsion angles due to steric effects from methyl/nitro substituents. Use programs like SHELXL for refinement, ensuring data-to-parameter ratios >15 to minimize overfitting .
Advanced Research Questions
Q. What computational strategies predict the biological activity of nitro-substituted sulfonamides?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict binding affinity. Molecular docking against target enzymes (e.g., carbonic anhydrase) can identify key interactions, such as hydrogen bonding with the sulfonamide group. Validate predictions with in vitro assays .
Q. How can researchers address discrepancies in crystallographic data between studies?
- Methodological Answer : Discrepancies (e.g., bond-length variations >0.02 Å) may arise from data quality (resolution, R-factor) or refinement protocols. Cross-validate using Rietveld refinement (for powder data) or Hirshfeld surface analysis to assess intermolecular interactions. SHELX’s robust handling of twinned data is advantageous for high-noise datasets .
Q. What strategies optimize substituent effects (e.g., methyl, nitro) for enhanced pharmacological activity?
- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs with varying substituents. Use QSAR models to correlate electronic (Hammett σ constants) or steric (Taft parameters) effects with activity. For nitro groups, evaluate redox potential via cyclic voltammetry to assess prodrug activation potential .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility/stability data in different solvents?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to assess stability under varying pH and temperature. For solubility, use the Hildebrand solubility parameter to match solvents with the compound’s polarity. Conflicting data may arise from impurities; validate purity via HPLC-DAD .
Methodological Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
